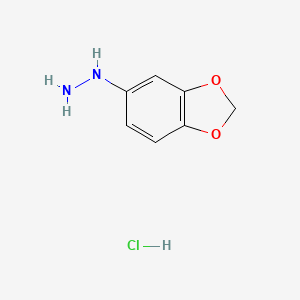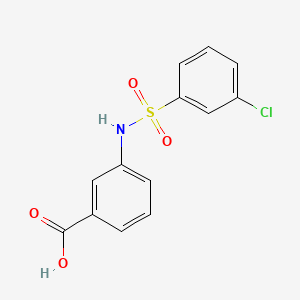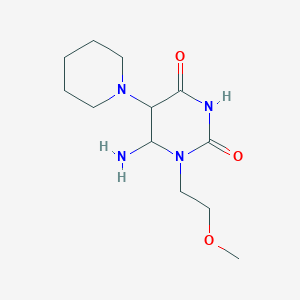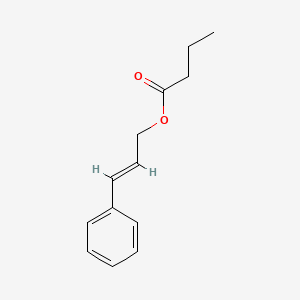
Cinnamyl butyrate
概要
説明
Cinnamyl butyrate is an ester compound formed from cinnamyl alcohol and butyric acid. It is known for its pleasant aroma and is commonly used in the flavor and fragrance industries. This compound is part of a larger group of cinnamyl esters, which are valued for their aromatic properties and applications in various industries .
準備方法
Synthetic Routes and Reaction Conditions: Cinnamyl butyrate can be synthesized through the esterification of cinnamyl alcohol with butyric acid. This reaction can be catalyzed by acids or enzymes. One common method involves using immobilized lipase as a catalyst, which allows for high conversion rates and mild reaction conditions. The optimal conditions for this enzymatic reaction include a molar ratio of 1:2 (butyric acid to cinnamyl alcohol), a temperature of 50°C, and an agitation speed of 250 rpm .
Industrial Production Methods: In industrial settings, this compound is often produced using green chemistry principles. This involves using lipase B from Candida antarctica encapsulated in a sol-gel matrix in a solvent-free system. The reaction parameters are optimized to achieve high yields, with a maximum conversion of 94.3% under conditions such as an alcohol-to-acid molar ratio of 1:3, a temperature of 25°C, and a vacuum of 25 mbar .
化学反応の分析
Types of Reactions: Cinnamyl butyrate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into cinnamyl alcohol and butyric acid. Additionally, it can undergo transesterification reactions, where the ester group is exchanged with another alcohol or acid .
Common Reagents and Conditions: The esterification of this compound typically involves reagents such as butyric acid and cinnamyl alcohol. Acid catalysts like sulfuric acid or enzyme catalysts like lipase are commonly used. The reaction conditions often include moderate temperatures (around 50°C) and specific agitation speeds to ensure proper mixing and reaction efficiency .
Major Products Formed: The primary product of the esterification reaction is this compound itself. In hydrolysis reactions, the major products are cinnamyl alcohol and butyric acid. Transesterification reactions can yield various cinnamyl esters depending on the alcohol or acid used in the reaction .
科学的研究の応用
Cinnamyl butyrate has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying esterification and transesterification reactions. In biology, it is studied for its potential antimicrobial properties. In the pharmaceutical industry, this compound is explored for its potential use in drug formulations due to its pleasant aroma and low toxicity. Additionally, it is used in the flavor and fragrance industries to impart a sweet, fruity aroma to various products .
作用機序
The mechanism of action of cinnamyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to these receptors, triggering a signal that is sent to the brain, resulting in the perception of its characteristic aroma. In biological systems, this compound may also interact with cellular membranes and proteins, although the exact molecular targets and pathways are still under investigation .
類似化合物との比較
Cinnamyl butyrate is similar to other cinnamyl esters such as cinnamyl acetate and cinnamyl propionate. These compounds share similar aromatic properties and are used in the flavor and fragrance industries. this compound is unique in that it possesses the most shielded methyl protons among the cinnamyl esters, which can be observed in its nuclear magnetic resonance (NMR) spectra . This unique feature makes it distinguishable from other cinnamyl esters in analytical studies.
List of Similar Compounds:- Cinnamyl acetate
- Cinnamyl propionate
- Ethyl cinnamate
- Methyl cinnamate
These compounds, like this compound, are valued for their aromatic properties and are used in various industrial applications .
特性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cinnamyl butyrate's volatility in olfactory perception?
A1: Research suggests that the volatility of an odorant plays a crucial role in its detection by the olfactory system. A study investigating olfactory sensitivity during the menstrual cycle found that sensitivity to this compound, classified as a less volatile ester, remained relatively stable across the cycle. [] This contrasts with more volatile esters, which exhibited fluctuations in sensitivity, potentially due to variations in olfactory mucus thickness. This suggests that this compound's lower volatility might facilitate its consistent diffusion through the olfactory mucus, enabling more stable access to olfactory receptors. []
Q2: What is the primary chemical composition of mabolo fruit's aroma, and what role does this compound play?
A2: The aroma of mabolo fruit (Diospyros blancoi A. DC.) is largely characterized by a complex mixture of esters. [] Among these, benzyl butyrate constitutes the most significant portion (33.9%), followed by butyl butyrate (12.5%). Notably, this compound is also present, contributing 6.8% to the overall volatile composition. [] This highlights the compound's presence as a contributing factor to the fruit's unique aroma profile.
Q3: Beyond its natural occurrence, how can this compound be synthesized in a controlled environment?
A3: Research has explored the enzymatic synthesis of this compound using immobilized lipase. [] This approach offers a potentially sustainable and efficient method for producing this flavor compound. Further studies have focused on optimizing the enzymatic synthesis process, incorporating techniques like ultrasound assistance, to enhance the yield and efficiency of this compound production. []
Q4: What are the potential safety concerns associated with this compound, particularly regarding occupational exposure?
A4: While this compound is generally recognized as safe for use in food flavorings, research highlights potential hazards associated with occupational exposure. [] Specifically, it has been identified as a potential irritant and sensitizer for the skin and eyes. [] Additionally, respiratory exposure to this compound may pose health risks. Therefore, appropriate safety measures, such as personal protective equipment and adequate ventilation, are crucial when handling this compound in occupational settings. []
Q5: Is there a connection between the structure of this compound and its potential use as a flavoring agent in animal feed?
A5: While the exact relationship between the structure of this compound and its palatability in animal feed hasn't been specifically studied, its authorization as a food flavoring suggests it contributes desirable sensory attributes. [] Research has shown its safety for use in animal feed at specific concentrations. [] Further research focusing on the structure-activity relationship concerning palatability in animals could offer valuable insights.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



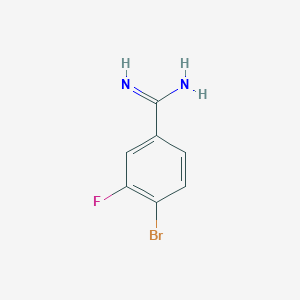
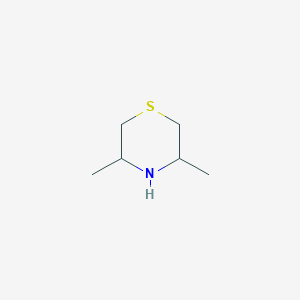
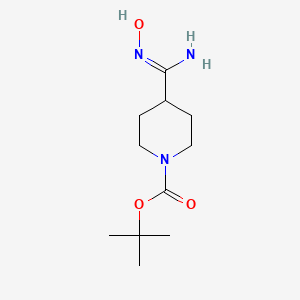
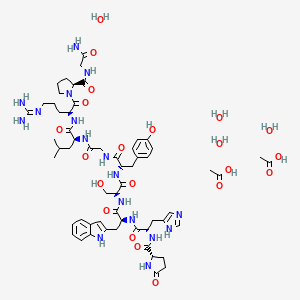
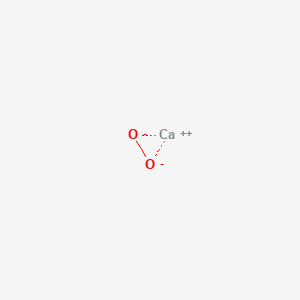
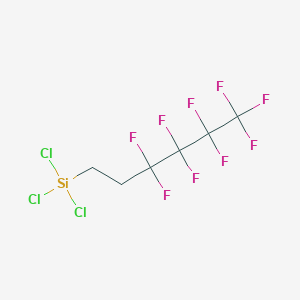
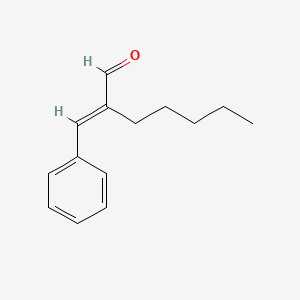
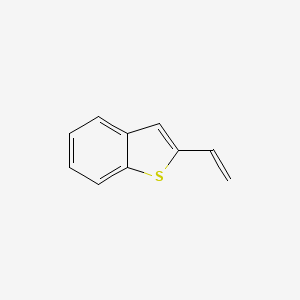
![3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid](/img/structure/B3429917.png)

